(GPGRAF)8-(K4)-(K2)-K-betaA
Description
The compound "(GPGRAF)8-(K4)-(K2)-K-betaA" appears to be a synthetic peptide or glycoconjugate with a complex structure. The nomenclature suggests:
- (K4)-(K2): Lysine (K) residues in branched configurations, possibly for conjugation or solubility enhancement.
- K-betaA: A terminal β-alanine (betaA) modification, which may improve stability or binding affinity.
This structure implies applications in vaccine design, targeted drug delivery, or immunological studies.
Properties
CAS No. |
152926-57-3 |
|---|---|
Molecular Formula |
C261H403N87O57 |
Molecular Weight |
5672 g/mol |
IUPAC Name |
3-[[(2S)-2,6-bis[[(2S)-2,6-bis[[(2S)-2,6-bis[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C261H403N87O57/c1-151(310-231(383)171(86-47-110-294-254(270)271)318-198(349)143-302-246(398)190-94-55-119-341(190)206(357)135-262)215(367)333-182(127-159-63-17-9-18-64-159)227(379)289-106-42-35-80-168(328-242(394)186(131-163-71-25-13-26-72-163)337-219(371)155(5)314-235(387)175(90-51-114-298-258(278)279)322-202(353)147-306-250(402)194-98-59-123-345(194)210(361)139-266)224(376)287-104-40-33-79-167(326-240(392)180(331-244(396)188(133-165-75-29-15-30-76-165)339-221(373)157(7)316-237(389)177(92-53-116-300-260(282)283)324-204(355)149-308-252(404)196-100-61-125-347(196)212(363)141-268)84-38-45-108-291-229(381)184(129-161-67-21-11-22-68-161)335-217(369)153(3)312-233(385)173(88-49-112-296-256(274)275)320-200(351)145-304-248(400)192-96-57-121-343(192)208(359)137-264)223(375)286-103-41-34-82-170(226(378)293-118-102-214(365)366)327-239(391)179(330-241(393)181(332-245(397)189(134-166-77-31-16-32-78-166)340-222(374)158(8)317-238(390)178(93-54-117-301-261(284)285)325-205(356)150-309-253(405)197-101-62-126-348(197)213(364)142-269)85-39-46-109-292-230(382)185(130-162-69-23-12-24-70-162)336-218(370)154(4)313-234(386)174(89-50-113-297-257(276)277)321-201(352)146-305-249(401)193-97-58-122-344(193)209(360)138-265)83-37-44-105-288-225(377)169(329-243(395)187(132-164-73-27-14-28-74-164)338-220(372)156(6)315-236(388)176(91-52-115-299-259(280)281)323-203(354)148-307-251(403)195-99-60-124-346(195)211(362)140-267)81-36-43-107-290-228(380)183(128-160-65-19-10-20-66-160)334-216(368)152(2)311-232(384)172(87-48-111-295-255(272)273)319-199(350)144-303-247(399)191-95-56-120-342(191)207(358)136-263/h9-32,63-78,151-158,167-197H,33-62,79-150,262-269H2,1-8H3,(H,286,375)(H,287,376)(H,288,377)(H,289,379)(H,290,380)(H,291,381)(H,292,382)(H,293,378)(H,302,398)(H,303,399)(H,304,400)(H,305,401)(H,306,402)(H,307,403)(H,308,404)(H,309,405)(H,310,383)(H,311,384)(H,312,385)(H,313,386)(H,314,387)(H,315,388)(H,316,389)(H,317,390)(H,318,349)(H,319,350)(H,320,351)(H,321,352)(H,322,353)(H,323,354)(H,324,355)(H,325,356)(H,326,392)(H,327,391)(H,328,394)(H,329,395)(H,330,393)(H,331,396)(H,332,397)(H,333,367)(H,334,368)(H,335,369)(H,336,370)(H,337,371)(H,338,372)(H,339,373)(H,340,374)(H,365,366)(H4,270,271,294)(H4,272,273,295)(H4,274,275,296)(H4,276,277,297)(H4,278,279,298)(H4,280,281,299)(H4,282,283,300)(H4,284,285,301)/t151-,152-,153-,154-,155-,156-,157-,158-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-/m0/s1 |
InChI Key |
SDVOJIRXJLEGCY-ZFRLFKIJSA-N |
SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCCCCC(C(=O)NCCCCC(C(=O)NCCCCC(C(=O)NCCC(=O)O)NC(=O)C(CCCCNC(=O)C(CCCCNC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C3CCCN3C(=O)CN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C5CCCN5C(=O)CN)NC(=O)C(CCCCNC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C7CCCN7C(=O)CN)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C9CCCN9C(=O)CN)NC(=O)C(CCCCNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C1CCCN1C(=O)CN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C1CCCN1C(=O)CN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C1CCCN1C(=O)CN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C1CCCN1C(=O)CN |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCCC[C@@H](C(=O)NCCCC[C@@H](C(=O)NCCCC[C@@H](C(=O)NCCC(=O)O)NC(=O)[C@H](CCCCNC(=O)[C@H](CCCCNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)CN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]5CCCN5C(=O)CN)NC(=O)[C@H](CCCCNC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)CN)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]9CCCN9C(=O)CN)NC(=O)[C@H](CCCCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CN |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCCCCC(C(=O)NCCCCC(C(=O)NCCCCC(C(=O)NCCC(=O)O)NC(=O)C(CCCCNC(=O)C(CCCCNC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C3CCCN3C(=O)CN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C5CCCN5C(=O)CN)NC(=O)C(CCCCNC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C7CCCN7C(=O)CN)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C9CCCN9C(=O)CN)NC(=O)C(CCCCNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C1CCCN1C(=O)CN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C1CCCN1C(=O)CN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C1CCCN1C(=O)CN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C1CCCN1C(=O)CN |
Synonyms |
Advantage S Advantage-S Delfen Cream Delfen Creams Emulgen 911 Emulgin 913 Nonoxinol Nonoxinols Nonoxynol Nonoxynol 9 Nonoxynol, 1(4)-Sulfate, Sodium Salt Nonoxynol, 4-Sulfate, Ammonium Salt Nonoxynol-9 Nonoxynols Nonylphenoxypolyethoxyethanol Nonylphenoxypolyethoxyethanols Oval, Patentex Patentex Oval |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparison of Peptide-Based Compounds and Analytical Techniques
Key Observations:
- Structural Analogues : Unlike small-molecule glycosides (e.g., Octyl-beta-D-glucoside), "this compound" is peptide-centric, suggesting divergent roles in biological systems.
- Analytical Overlap : Techniques like TLC and HPTLC (used for glucosides ) could theoretically characterize peptide purity but lack specificity for branched architectures.
- Functional Divergence : Lysine branching in "this compound" may resemble dendrimers or multi-epitope vaccines, whereas glucosides in serve as detergents or enzyme substrates.
Research Findings and Limitations
- Evidence Gaps: No direct data on "this compound" exist in the provided sources.
- Inferred Stability: β-alanine termini (K-betaA) may enhance metabolic stability compared to unmodified peptides, as seen in other β-amino acid-modified compounds .
- Manufacturing Challenges : Branched peptides require advanced synthesis techniques (e.g., solid-phase), unlike simpler glycosides produced via enzymatic or chemical methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
